molecular formula C19H18N4O3S B1224135 1-[2-(3-Acetyl-2-hydroxy-6-methoxy-phenyl)-cyclopropyl]-3-(5-cyano-pyridin-2-YL)-thiourea

1-[2-(3-Acetyl-2-hydroxy-6-methoxy-phenyl)-cyclopropyl]-3-(5-cyano-pyridin-2-YL)-thiourea

Cat. No.: B1224135
M. Wt: 382.4 g/mol
InChI Key: FSRLCMRWYUJTNT-UONOGXRCSA-N
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Description

1-[2-(3-ACETYL-2-HYDROXY-6-METHOXY-PHENYL)-CYCLOPROPYL]-3-(5-CYANO-PYRIDIN-2-YL)-THIOUREA is an organic compound belonging to the class of alkyl-phenylketones. This compound is characterized by its complex structure, which includes a cyclopropyl group, a pyridinyl group, and a thiourea moiety.

Preparation Methods

The synthesis of 1-[2-(3-ACETYL-2-HYDROXY-6-METHOXY-PHENYL)-CYCLOPROPYL]-3-(5-CYANO-PYRIDIN-2-YL)-THIOUREA involves multiple steps. The key synthetic route includes the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a phenyl ketone derivative under specific conditions to form the cyclopropyl intermediate.

    Introduction of the pyridinyl group: The cyclopropyl intermediate is then reacted with a pyridinyl derivative to introduce the pyridinyl group.

    Formation of the thiourea moiety: The final step involves the reaction of the intermediate with a thiourea derivative to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .

Chemical Reactions Analysis

1-[2-(3-ACETYL-2-HYDROXY-6-METHOXY-PHENYL)-CYCLOPROPYL]-3-(5-CYANO-PYRIDIN-2-YL)-THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(3-ACETYL-2-HYDROXY-6-METHOXY-PHENYL)-CYCLOPROPYL]-3-(5-CYANO-PYRIDIN-2-YL)-THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-ACETYL-2-HYDROXY-6-METHOXY-PHENYL)-CYCLOPROPYL]-3-(5-CYANO-PYRIDIN-2-YL)-THIOUREA involves its interaction with specific molecular targets in the body. The compound binds to these targets, leading to changes in their activity and subsequent effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[2-(3-ACETYL-2-HYDROXY-6-METHOXY-PHENYL)-CYCLOPROPYL]-3-(5-CYANO-PYRIDIN-2-YL)-THIOUREA can be compared with other similar compounds, such as:

    Thiourea derivatives: These compounds share the thiourea moiety and may have similar reactivity and applications.

    Cyclopropyl derivatives: Compounds with a cyclopropyl group may exhibit similar structural features and reactivity.

    Pyridinyl derivatives: These compounds contain the pyridinyl group and may have similar biological and chemical properties.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

1-[(1R,2R)-2-(3-acetyl-2-hydroxy-6-methoxyphenyl)cyclopropyl]-3-(5-cyanopyridin-2-yl)thiourea

InChI

InChI=1S/C19H18N4O3S/c1-10(24)12-4-5-15(26-2)17(18(12)25)13-7-14(13)22-19(27)23-16-6-3-11(8-20)9-21-16/h3-6,9,13-14,25H,7H2,1-2H3,(H2,21,22,23,27)/t13-,14+/m0/s1

InChI Key

FSRLCMRWYUJTNT-UONOGXRCSA-N

Isomeric SMILES

CC(=O)C1=C(C(=C(C=C1)OC)[C@H]2C[C@H]2NC(=S)NC3=NC=C(C=C3)C#N)O

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)C2CC2NC(=S)NC3=NC=C(C=C3)C#N)O

Synonyms

MSC 194
MSC-194
MSC194

Origin of Product

United States

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